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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicology profile of
AbGn-108, an investigational antibody-drug conjugate (ADC), in the context of other ADCs
developed for similar indications. Due to the limited publicly available preclinical data on AbGn-
108, this guide leverages information on comparable approved ADCs, Trastuzumab deruxtecan
(Enhertu®) and Sacituzumab govitecan (Trodelvy®), to provide a relevant framework for
assessing its potential safety profile.

Introduction to AbGn-108

AbGn-108 is an antibody-drug conjugate being developed by AbGenomics International,
targeting lung and ovarian cancers.[1][2] Currently in the Investigational New Drug (IND)-
enabling stage, AbGn-108 has been reported to demonstrate superior in vivo antitumor efficacy
and an acceptable safety profile in preclinical models.[1] It utilizes a site-specific conjugation
technology platform.[1] While specific details of its molecular components (antibody target,
linker, and payload) are not extensively disclosed in the public domain, it is positioned as a
potential treatment for therapy-resistant cancers.[1]

Comparative Preclinical and Clinical Toxicology
Data
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Quantitative preclinical toxicology data for AbGn-108 is not publicly available at this time.
Therefore, this section presents the safety and toxicology data for two approved ADCs,
Trastuzumab deruxtecan and Sacituzumab govitecan, which are used in the treatment of
various solid tumors, including indications relevant to lung and breast cancers. This information
can serve as a benchmark for understanding the potential toxicities associated with ADCs in
this therapeutic area.

Trastuzumab Deruxtecan (Enhertu®)

Trastuzumab deruxtecan is a HER2-directed ADC. The following table summarizes key
nonclinical and clinical safety findings.
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Parameter Finding Species/Population Reference
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Dose (MTD) mg/kg was chosen for
dose expansion in
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solid tumors.
GLP toxicology
studies are required in
Pivotal Toxicology a relevant species to General ADC )
Study inform clinical start Guideline
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human risks.
Common Treatment-
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Emergent Adverse ]
appetite, and Human (Phase I) [3]
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vomiting.
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Two drug-related
TEAES with fatal
Serious Adverse outcomes were
i Human (Phase 1) [3]
Events reported in a phase |

study of various solid

tumors.

10 mg/kg

intravenously once

per 3 weeksina T-

DM1-resistant HER2-  Mouse (PDX model) [5]
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Preclinical Dosing in

Efficacy Studies

brain metastases PDX

model.

Sacituzumab Govitecan (Trodelvy®)
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Sacituzumab govitecan is a Trop-2-directed ADC. The following table summarizes key
preclinical and clinical safety findings.
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Parameter

Finding Species/Population Reference

Preclinical Toxicology
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Experimental Protocols in Preclinical ADC
Toxicology

Standard preclinical safety evaluation of ADCs for IND submission requires a comprehensive
set of studies conducted under Good Laboratory Practice (GLP) guidelines.[10][11]

Pivotal GLP Toxicology Studies

¢ Objective: To determine the toxicity profile of the ADC, identify target organs of toxicity, and
establish a safe starting dose for human clinical trials.

e Methodology:

o Species Selection: At least two species are typically required, a rodent (e.g., rat) and a
non-rodent (e.g., non-human primate), where the antibody component is
pharmacologically active.[10] If the antibody is not cross-reactive in rodents, a single non-
rodent species may be justified.[4]

o Dose Levels and Administration: A range of dose levels, including a no-observed-adverse-
effect-level (NOAEL), are administered. The route and frequency of administration should
mimic the intended clinical use.

o Endpoints: Comprehensive evaluation including clinical observations, body weight, food
consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology,
clinical chemistry, coagulation), and full histopathological examination of all organs and
tissues.

o Toxicokinetics: Measurement of the ADC, total antibody, and unconjugated payload in
plasma to understand exposure-response relationships.[10]

Safety Pharmacology Studies

e Objective: To assess the potential effects of the ADC on vital functions, including the
cardiovascular, respiratory, and central nervous systems.

+ Methodology: These endpoints are often integrated into the pivotal toxicology studies to
reduce animal use.[4] This can include cardiovascular monitoring (ECG, blood pressure) and
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detailed clinical observations for neurological and respiratory effects.

Genotoxicity and Carcinogenicity Studies

» Genotoxicity: The genotoxic potential of the small molecule payload is a key consideration.
These studies are often conducted in vitro (e.g., Ames test, chromosome aberration test).

» Carcinogenicity: Long-term carcinogenicity studies in animals may be required depending on
the nature of the payload, the intended patient population, and the duration of treatment.

Visualizing Key Concepts in ADC Development

The following diagrams illustrate important aspects of ADC mechanism, development, and

toxicology.
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Caption: General Mechanism of Action of an Antibody-Drug Conjugate (ADC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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